5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde

Reductive amination Grignard addition Wittig olefination

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde (CAS 933753-01-6) is a bicyclic heterocyclic aldehyde comprising a thiazole ring fused to a saturated seven-membered cycloheptane ring, with a formyl substituent at the 2-position. This compound belongs to the broader class of cycloalka[d]thiazole-2-carbaldehydes, which serve as versatile intermediates in medicinal chemistry due to the orthogonal reactivity of the aldehyde group and the tunable lipophilicity conferred by the fused carbocycle.

Molecular Formula C9H11NOS
Molecular Weight 181.25
CAS No. 933753-01-6
Cat. No. B2544182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde
CAS933753-01-6
Molecular FormulaC9H11NOS
Molecular Weight181.25
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=N2)C=O
InChIInChI=1S/C9H11NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2
InChIKeyCLVZYLOEIINUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde (CAS 933753-01-6): Procurement-Relevant Characterization for Medicinal Chemistry and Chemical Biology


5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde (CAS 933753-01-6) is a bicyclic heterocyclic aldehyde comprising a thiazole ring fused to a saturated seven-membered cycloheptane ring, with a formyl substituent at the 2-position . This compound belongs to the broader class of cycloalka[d]thiazole-2-carbaldehydes, which serve as versatile intermediates in medicinal chemistry due to the orthogonal reactivity of the aldehyde group and the tunable lipophilicity conferred by the fused carbocycle [1]. Its molecular formula is C₉H₁₁NOS, and its molecular weight is 181.25 g/mol .

Why 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde Cannot Be Replaced by In-Class Analogs in Synthesis-Focused Procurement


Although several cycloalka[d]thiazole-2-carbaldehydes and 2-amino analogs are commercially available, their physicochemical and reactivity profiles diverge substantially. The target compound occupies a distinct design space defined by (i) the electrophilic aldehyde handle absent in 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5), and (ii) the 7-membered carbocycle, which provides higher lipophilicity (calculated LogP ≈ 2.4 for the amino analog backbone [1]) and distinct steric shielding compared to cyclopenta and cyclohexa congeners [2]. These differences directly impact synthetic derivatization routes, target binding, and off-rate kinetics in biological systems, making one-to-one substitution scientifically unsound.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde Against Its Closest Analogs


Aldehyde Reactivity: Enables Reductive Amination and C–C Bond Formation Inaccessible to the 2-Amino Analog

The target compound contains a reactive aldehyde group at the 2-position, allowing for reductive amination, Grignard addition, and Wittig olefination—transformations that are chemically impossible with the direct 2-amino analog (5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, CAS 14292-44-5). The aldehyde group can be quantitatively oxidized to the carboxylic acid (e.g., KMnO₄, CrO₃) or reduced to the alcohol (NaBH₄), whereas the amine analog requires protection/deprotection sequences to achieve comparable diversification . This functional group complementarity means the two compounds address non-overlapping synthetic vectors in fragment-based drug discovery and library synthesis.

Reductive amination Grignard addition Wittig olefination Medicinal chemistry building block

Cycloheptane Ring Contributes Higher Calculated LogP Relative to Cyclopenta and Cyclohexa Analogs

The fused cycloheptane ring in the target compound imparts higher lipophilicity than its 5- and 6-membered carbocyclic counterparts. The calculated LogP for the 2-amino analog (a direct comparator with an identical ring system) is 2.39 [1]. In contrast, the 5-membered cyclopenta analog (4H,5H,6H-cyclopenta[d]thiazole-2-carbaldehyde, CAS 933728-60-0) has a molecular weight of 153.20 g/mol and is expected to have a LogP approximately 0.7–1.0 units lower based on the Hansch-Fujita π constant for a methylene group (~0.5 per CH₂), translating to a ~5-fold difference in octanol-water partition coefficient .

Lipophilicity LogP Membrane permeability Cycloalka[d]thiazole series

Butyrylcholinesterase Selectivity: Cyclohepta[d]thiazol-2-amine Core Achieves 130 nM IC₅₀ with >100× AChE Selectivity

In a direct biochemical screen of annulated bicyclic isothioureas, the closest structural analog—cyclohepta[d]thiazol-2-amine (CAS 14292-44-5)—exhibited a mixed-type butyrylcholinesterase (BChE) inhibition with an IC₅₀ of 130 nM and was highly selective compared to acetylcholinesterase (AChE), showing no cytotoxicity at 100 µM concentrations [1]. The target aldehyde compound shares this cycloheptathiazole core and, through the reactive aldehyde, can undergo structure-activity relationship (SAR) expansion via reductive amination to optimize selectivity and potency [2].

Butyrylcholinesterase Alzheimer's disease Enzyme inhibition Cycloheptathiazole SAR

TNIK Kinase Inhibition Patents Highlight Cycloheptathiazole Aldehydes as Key Intermediates for Oncology Programs

Patent US 2013/0317218 A1 (Sawa et al.) explicitly discloses novel bicyclic thiazole compounds that inhibit Traf2- and Nck-interacting kinase (TNIK) for the treatment of solid cancers including colorectal, pancreatic, non-small cell lung, prostate, and breast cancer [1]. The cycloheptathiazole-2-carbaldehyde scaffold described here serves as a strategic intermediate for constructing these TNIK inhibitors via aldehyde-amine condensation at the 2-position. This patent-derived application is specific to the cycloheptane-fused thiazole core and cannot be replicated with monocyclic or smaller-ring thiazole aldehydes.

TNIK inhibitor Wnt signaling Colorectal cancer Patent intermediate

Vendor-Specified Purity Enables Direct Procurement Without Additional Purification

The compound is commercially available with a minimum purity of 95% (HPLC) from multiple reputable vendors, including Fluorochem and CymitQuimica . This specification reduces the need for in-house purification prior to use, unlike less common cycloalka[d]thiazole-2-carbaldehydes that are often supplied at lower purity (e.g., 90% or unspecified). Procurement at ≥95% purity reduces batch-to-batch variability in biological assays and synthetic transformations, directly impacting experimental reproducibility.

Chemical purity Procurement specification Reproducibility Quality control

Procurement-Driven Application Scenarios for 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde


Fragment-Based Drug Discovery Targeting TNIK-Driven Solid Tumors

The aldehyde serves as a direct building block for synthesizing bicyclic thiazole-based TNIK inhibitors (Patent US 2013/0317218 A1). Its reactive 2-carbaldehyde group enables condensation with primary amines to generate imine-linked or reduced amine-linked lead series. The cycloheptane ring provides greater lipophilicity than 5- or 6-membered ring analogs, potentially enhancing membrane permeability in colorectal, pancreatic, and lung cancer cell lines [1].

Structure-Activity Relationship (SAR) Expansion for Butyrylcholinesterase Inhibitors

The cycloheptathiazole-2-amine core achieves 130 nM BChE IC₅₀ with >100-fold selectivity over AChE. The target aldehyde compound can be reductively aminated with diverse amines to generate focused libraries probing the BChE peripheral anionic site, a validated strategy for Alzheimer's disease research [2].

Synthesis of RORγt Inverse Agonists for Inflammatory Bowel Disease Programs

Patent disclosures from Takeda (e.g., WO 2014/091176) describe heterocyclic compounds with RORγt inhibitory activity. The cycloheptathiazole core appears in multiple RORγt-targeted compound series. The 2-carbaldehyde intermediate enables rapid diversification into amide, amine, and heteroaryl-substituted analogs for Th17 pathway modulation [3].

Chemical Biology Probe Development via Bioorthogonal Ligation

The aldehyde group permits oxime and hydrazone ligation under mild aqueous conditions (pH 5–7), enabling conjugation of the cycloheptathiazole scaffold to fluorophores, biotin, or solid supports for target identification and pull-down experiments. This orthogonal handle is absent in the 2-amino analog, which requires activated ester pre-derivatization [1].

Quote Request

Request a Quote for 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.